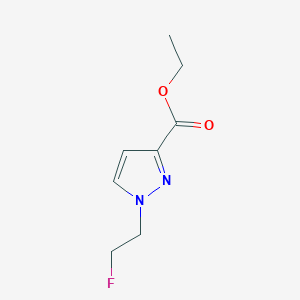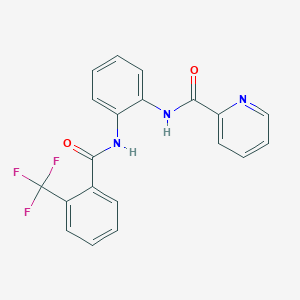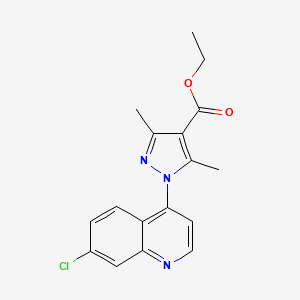![molecular formula C22H20ClN3O4S2 B2556901 3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 898466-58-5](/img/structure/B2556901.png)
3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H20ClN3O4S2 and its molecular weight is 489.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Theoretical Investigation and Computational Calculations
A theoretical investigation into antimalarial sulfonamides, including derivatives similar to 3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, utilized computational calculations and molecular docking studies. These sulfonamides were examined for their in vitro antimalarial activity, demonstrating excellent antimalarial activity with IC50 values of <30µM. The synthesized compounds exhibited favorable ADMET properties and did not show cytotoxicity at the concentration confirmed. Molecular docking studies revealed these compounds had small energy affinity against key proteins in Plasmodium species and SARS-CoV-2, indicating potential beyond antimalarial applications (Fahim & Ismael, 2021).
Synthesis and Anti-Microbial Screening
Research into fluoro-substituted sulphonamide benzothiazoles comprising thiazole structures, which include compounds structurally related to the queried chemical, showed a broad range of biodynamic properties. These novel compounds were synthesized and screened for antimicrobial activity, revealing potent biodynamic agents against various microbial strains. This study indicates the versatility of sulfonamide benzothiazoles in pharmacological applications, providing a foundation for further exploration of related compounds (Jagtap et al., 2010).
Pro-Apoptotic and Anticancer Activity
Research into indapamide derivatives, including compounds with structural similarities to this compound, explored their pro-apoptotic and anticancer activity. One compound demonstrated significant growth inhibition on melanoma cell lines, highlighting the potential of sulfonamide derivatives in cancer treatment. The study provides insight into the therapeutic applications of such compounds against various cancer types (Yılmaz et al., 2015).
Electrophysiological Activity and Class III Antiarrhythmic Agents
Investigations into N-substituted imidazolylbenzamides and benzene-sulfonamides, which share functional groups with the compound of interest, demonstrated potent class III antiarrhythmic activity. These compounds showed efficacy comparable to known selective class III agents, indicating their potential use in treating reentrant arrhythmias. This research adds to the understanding of the molecular mechanisms behind the antiarrhythmic effects of sulfonamide derivatives (Morgan et al., 1990).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-22(2)11-17-19(18(27)12-22)31-21(24-17)25-20(28)13-4-3-5-15(10-13)26-32(29,30)16-8-6-14(23)7-9-16/h3-10,26H,11-12H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDEFDSTLYLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

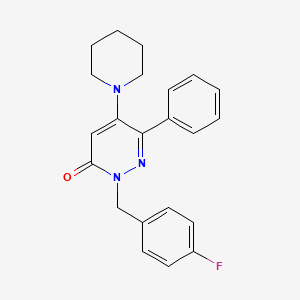
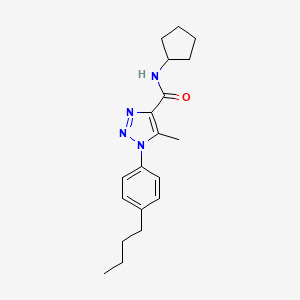
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2556820.png)
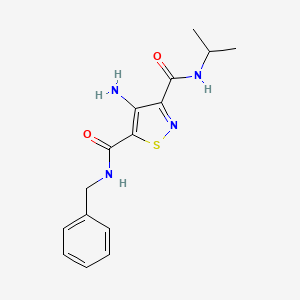
![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556822.png)
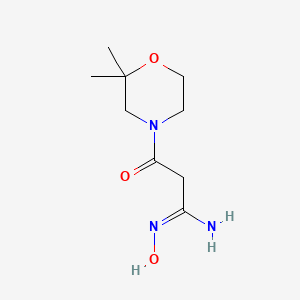
![N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2556826.png)
![4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556828.png)
![(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2556829.png)

